molecular formula C18H28N2O4 B13720001 Dimethyl 2,5-Bis(butylamino)terephthalate

Dimethyl 2,5-Bis(butylamino)terephthalate

Cat. No.: B13720001
M. Wt: 336.4 g/mol
InChI Key: MHLFZZHGQIORLQ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-Bis(butylamino)terephthalate is an organic compound that belongs to the class of terephthalates It is characterized by the presence of two butylamino groups attached to the terephthalate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,5-Bis(butylamino)terephthalate typically involves the esterification of terephthalic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-Bis(butylamino)terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The butylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 2,5-Bis(butylamino)terephthalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2,5-Bis(butylamino)terephthalate involves its interaction with molecular targets through its functional groups. The butylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active components that exert the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: A simpler ester of terephthalic acid, used in the production of polyethylene terephthalate (PET).

    Dimethyl 2,5-Bis(ethylamino)terephthalate: Similar structure but with ethylamino groups instead of butylamino groups.

Uniqueness

Dimethyl 2,5-Bis(butylamino)terephthalate is unique due to the presence of butylamino groups, which impart specific chemical and physical properties. These properties make it suitable for applications where other terephthalates may not be as effective.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

dimethyl 2,5-bis(butylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H28N2O4/c1-5-7-9-19-15-11-14(18(22)24-4)16(20-10-8-6-2)12-13(15)17(21)23-3/h11-12,19-20H,5-10H2,1-4H3

InChI Key

MHLFZZHGQIORLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1C(=O)OC)NCCCC)C(=O)OC

Origin of Product

United States

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